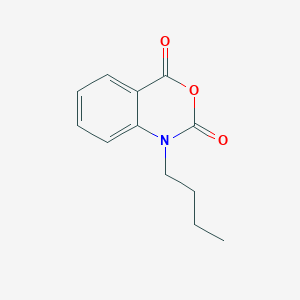
4-(4-Fluorophenoxy)piperidine
Übersicht
Beschreibung
“4-(4-Fluorophenoxy)piperidine” is a chemical compound with the CAS Number: 3413-28-3 . It has a molecular weight of 195.24 and its IUPAC name is 4-(4-fluorophenoxy)piperidine .
Synthesis Analysis
While specific synthesis methods for “4-(4-Fluorophenoxy)piperidine” were not found, a related compound, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP), was synthesized and reacted with a number of halogen-substituted molecules .Molecular Structure Analysis
The molecular formula of “4-(4-Fluorophenoxy)piperidine” is C11H14FNO . The InChI Code is 1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 .Physical And Chemical Properties Analysis
“4-(4-Fluorophenoxy)piperidine” is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere . The flash point is 130.6 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
4-(4-Fluorophenoxy)piperidine: has been identified as a valuable compound in the synthesis of anticancer agents. Its piperidine nucleus is a common feature in many pharmaceuticals, and derivatives of this compound have been utilized in developing drugs targeting various cancer types. The compound’s ability to interact with cancer cell pathways makes it a significant candidate for anticancer drug synthesis .
Antimicrobial and Antifungal Properties
The structural features of 4-(4-Fluorophenoxy)piperidine contribute to its potential as an antimicrobial and antifungal agent. Piperidine derivatives are known to disrupt microbial cell walls and inhibit fungal growth, making them useful in treating infections .
Analgesic Effects
Piperidine derivatives, including 4-(4-Fluorophenoxy)piperidine , are explored for their analgesic properties. They act on the central nervous system to alleviate pain without the side effects associated with opioids, offering a promising alternative for pain management .
Anti-Inflammatory Activity
The compound’s ability to modulate inflammatory responses is being researched. Its derivatives can potentially inhibit the production of pro-inflammatory cytokines, providing relief from chronic inflammatory conditions .
Antihypertensive Use
Research into 4-(4-Fluorophenoxy)piperidine includes its application in cardiovascular diseases, particularly hypertension. By affecting the signaling pathways involved in blood pressure regulation, it could lead to the development of new antihypertensive medications .
Neuroprotective and Anti-Alzheimer’s Potential
The piperidine nucleus is significant in drugs targeting neurodegenerative diseases4-(4-Fluorophenoxy)piperidine is being studied for its neuroprotective effects and its potential to slow the progression of Alzheimer’s disease by protecting neuronal cells .
Antipsychotic and Antidepressant Applications
Compounds with a piperidine structure, such as 4-(4-Fluorophenoxy)piperidine , are important in the treatment of psychiatric disorders. They are being investigated for their therapeutic effects in conditions like schizophrenia and depression .
Anticoagulant Properties
The piperidine moiety is also being examined for its role in anticoagulation. Derivatives of 4-(4-Fluorophenoxy)piperidine could offer new pathways for preventing blood clots without the risks associated with current anticoagulant drugs .
Safety and Hazards
The safety information for “4-(4-Fluorophenoxy)piperidine” includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
A structurally similar compound, 4-(2-hydroxybenzylamino)-n-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, is known to target the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Based on its structural similarity to the aforementioned compound, it may interact with its target protein, potentially influencing the map kinase signal transduction pathway .
Biochemical Pathways
The map kinase signal transduction pathway, which is potentially influenced by this compound, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given its potential interaction with the map kinase signal transduction pathway, it may influence cellular processes such as proliferation, differentiation, and apoptosis .
Action Environment
For instance, the compound is stable in dark places and under an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
4-(4-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXFCLFBNUVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395711 | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)piperidine | |
CAS RN |
3413-28-3 | |
| Record name | 4-(4-Fluorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorophenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)



![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)





![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)
![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)
